molecular formula C15H12N2O7 B2823621 methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate CAS No. 338418-37-4

methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2823621
CAS No.: 338418-37-4
M. Wt: 332.268
InChI Key: YAUFWSRDPNWWCH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with the molecular formula C15H12N2O7 This compound is characterized by its pyran ring structure, which is substituted with various functional groups, including a nitrobenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the nitrobenzoyl group and the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-nitrobenzoyl)amino]benzoate
  • 4-Methyl-3-nitrobenzaldehyde

Uniqueness

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-methyl-5-[(4-nitrobenzoyl)amino]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-8-11(14(19)23-2)7-12(15(20)24-8)16-13(18)9-3-5-10(6-4-9)17(21)22/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUFWSRDPNWWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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